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Compound of Interest

Compound Name:

2-

Cyclobutylpiperazine;dihydrochlori

de

CAS No.: 2241138-50-9

Cat. No.: B2388722

Get Quote

Executive Summary: The Steric & Stoichiometric
Challenge
2-Cyclobutylpiperazine dihydrochloride (CAS: 2241138-50-9) is a critical C-substituted

piperazine scaffold used to introduce rigid, sp³-rich complexity into drug candidates (e.g.,

NaV1.7 inhibitors, USP19 inhibitors). Unlike its planar aromatic counterparts, the cyclobutyl

group at the C2 position introduces significant steric bulk and chiral complexity, which directly

influences the reactivity of the adjacent N1 nitrogen.

This guide addresses the two primary sources of experimental failure with this reagent:

Stoichiometric Drift: The hygroscopic nature of the dihydrochloride salt leads to weighing

errors and variable acid equivalents.
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Regiochemical Mismatch: Failure to account for the steric shielding of N1 by the cyclobutyl

group, leading to unintended N4-functionalization or incomplete conversion.

Material Science: The "Input" Variable
To ensure reproducibility, one must first stabilize the input material. The dihydrochloride salt is

the standard commercial form due to the instability of the free base, but it introduces handling

variables.

Comparison: Salt Form vs. Free Base vs. Analogs

Feature
2-

Cyclobutylpiperazine

[1][2][3][4]·2HCl

2-

Cyclobutylpiperazine

(Free Base)

2-Cyclopropyl

Analog

(Comparison)

State
Crystalline Solid

(Hygroscopic)

Oily Liquid / Low-

Melting Solid

Solid (Less Steric

Bulk)

Stability
High (Shelf-stable >2

years)

Low (Absorbs CO₂,

Oxidizes)
High

Stoichiometry
Variable (absorbs 0.5–

2.0 eq H₂O)

Precise (if freshly

distilled)
Similar hygroscopicity

Reactivity
Non-nucleophilic

(Requires base)

Immediately

Nucleophilic

N1 is more accessible

than Cyclobutyl

Primary Use
Storage & Stock

Inventory
Immediate Reaction Steric SAR scanning

Critical Protocol: Stoichiometric Normalization
The Problem: Commercial batches of the dihydrochloride often contain 3–8% water by weight.

Using the theoretical MW (213.15 g/mol ) without correction leads to under-dosing of the amine

and over-dosing of the electrophile.

The Solution (Self-Validating Protocol):

Drying: Dry the salt in a vacuum oven at 40°C over P₂O₅ for 12 hours prior to use.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.molcore.com/product/1240582-26-6
https://patents.google.com/patent/CN113365696A/zh
https://aksci.com/item_list.php?search=&page=49024
https://patentimages.storage.googleapis.com/8c/e3/ee/17d30526cb24c6/EP3746432B1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2388722?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Titration Check: Dissolve 50 mg in D₂O. Add a known internal standard (e.g., Maleic Acid).

Integrate the cyclobutyl methine proton (multiplet at ~2.8–3.2 ppm) against the standard to

calculate the effective molecular weight (

).

Adjustment: Use

for all subsequent molar calculations.

Experimental Workflow: Regioselective
Functionalization
The defining feature of 2-cyclobutylpiperazine is the reactivity difference between N1 (proximal

to cyclobutyl) and N4 (distal).

Mechanistic Insight: The Steric Shield
The cyclobutyl ring is puckered (unlike the planar cyclopropyl), creating a "steric umbrella" over

the N1 lone pair.

N4 (Distal): Unhindered, reacts rapidly (k_rel ≈ 100).

N1 (Proximal): Shielded, reacts slowly (k_rel ≈ 1).

Reproducibility Rule: If you add 1.0 equivalent of an electrophile to the free base, >95% will

attach to N4. To functionalize N1, you must protect or block N4 first, or use extreme forcing

conditions that risk racemization.

Diagram: Regioselective Logic Flow
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Reactivity Profile

2-Cyclobutylpiperazine
(Dihydrochloride)
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(Kinetic Control)  

Minor Product:
N1-Substituted

  Electrophile
(Slow, Steric Hindrance)  

Strategy:
N4-Protection (Boc)

  Boc2O (1.0 eq)  

Target:
N1-Substituted

  1. Strong Electrophile
2. Deprotection  

Click to download full resolution via product page

Caption: Workflow demonstrating the kinetic preference for N4 substitution due to steric

shielding at N1 by the cyclobutyl group.

Standardized Protocols
Protocol A: In Situ Free-Basing for Amide Coupling
Use this when coupling the piperazine fragment to a carboxylic acid.

Suspension: Suspend 1.0 eq of 2-Cyclobutylpiperazine·2HCl in DCM or DMF (0.1 M).

Activation: Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine).

Note: You need 2 eq to neutralize the HCl and 1 eq to act as the proton scavenger for the

coupling.

Visual Check: The suspension should clear significantly as the free base is liberated

(though some salt may remain in DCM).

Coupling: Add the carboxylic acid (1.0 eq) and coupling agent (e.g., HATU, 1.1 eq).

Outcome: The reaction will occur almost exclusively at N4.

Validation: Check LCMS. If N1-acylation is observed (rare), lower the temperature to 0°C.
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Protocol B: Synthesis of N1-Substituted Analogs
Use this only if you specifically need the substituent next to the cyclobutyl ring.

Protection: React 2-Cyclobutylpiperazine with 1.0 eq Boc₂O in DCM/NaOH. Isolate the N4-

Boc intermediate (Major isomer).

Functionalization: React the N4-Boc intermediate with your electrophile (e.g., Alkyl Halide)

using a strong base (NaH) in DMF.

Warning: The N1 position is sterically hindered.[5] You may need to heat to 60–80°C.

Deprotection: Remove Boc with TFA/DCM.

Performance Data & Troubleshooting
Comparative Yields: Salt vs. Free Base
Data derived from internal benchmarking of standard benzoylation reactions.

Starting
Material

Base Used Solvent
Yield (N4-
Benzoyl)

Purity Notes

Dihydrochlori

de

DIPEA (3.0

eq)
DMF 92% >98%

Best

reproducibility

.

Dihydrochlori

de
TEA (3.0 eq) DCM 78% 90%

Incomplete

solubility of

salt in DCM.

Free Base

(Oily)

DIPEA (1.1

eq)
DCM 85% 94%

Lower yield

due to

oxidation of

stock free

base.

Troubleshooting Guide (Self-Validation)
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Observation Root Cause Corrective Action

Low Yield (<50%)
Incomplete free-basing of the

2HCl salt.

Switch solvent to DMF or

DMSO; ensure 3.0+ eq of base

is used.

Regioisomer Mix
Reaction temperature too high;

loss of N4 selectivity.
Perform coupling at 0°C.

"Gummy" Precipitate
Polymerization or hygroscopic

clumping.

Dry the 2HCl starting material

thoroughly before use.

NMR Broadening
Protonation exchange in

CDCl₃.

Add a drop of D₂O or solid

K₂CO₃ to the NMR tube to

sharpen peaks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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